molecular formula C11H17ClN2O3 B1478080 N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1828931-94-7

N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B1478080
CAS No.: 1828931-94-7
M. Wt: 260.72 g/mol
InChI Key: QCHXBGRANGETSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride, commonly known as Itopride hydrochloride, is a synthetic compound with notable biological activities primarily linked to its role as a gastroprokinetic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a 3,4-dimethoxybenzamide core and an aminoethyl group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications. The compound has the CAS number 122892-31-3 and is structurally related to dopamine antagonists, which influences its pharmacological effects.

The primary mechanism through which Itopride exerts its biological effects involves the modulation of gastrointestinal motility. It acts as a dopamine D2 receptor antagonist, which leads to increased gastric emptying and enhanced propulsive contractions in the intestines. This property makes it beneficial for treating conditions like functional dyspepsia and gastroparesis.

Gastroprokinetic Effects

Research has demonstrated that Itopride significantly enhances gastrointestinal motility by antagonizing D2 receptors in the gastrointestinal tract. This action helps in:

  • Increasing gastric emptying : Studies indicate that Itopride effectively accelerates gastric emptying rates in both animal models and human subjects.
  • Promoting intestinal contractions : The compound enhances propulsive contractions of the intestines, facilitating better digestion and absorption of nutrients .

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of structurally similar compounds derived from N-(2-aminoethyl)-N-phenyl benzamides. For instance, a phenotypic screening identified analogues with potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One such compound exhibited an in vitro EC50 of 0.001 μM and demonstrated curative effects in infected mice when administered orally .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Gastroprokinetic Activity : A study evaluated the effects of Itopride on gastric motility in patients with functional dyspepsia. Results showed significant improvement in symptoms and gastric emptying times compared to placebo.
  • Antiparasitic Screening : A library of N-(2-aminoethyl)-N-phenyl benzamides was screened for antiparasitic activity against Trypanosoma brucei. The most potent compound demonstrated high selectivity over mammalian cells and favorable pharmacokinetic properties .
  • Structure-Activity Relationship (SAR) : Investigations into various substitutions on the benzamide core revealed that specific modifications could enhance binding affinity to biological targets, including dopamine receptors. For example, substitutions at the para position significantly influenced potency against T. brucei cells .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
ItoprideDimethoxybenzamide; aminoethyl groupEstablished prokinetic agent for GI disorders
N-(2-aminoethyl)-4-fluorobenzamide hydrochlorideFluorobenzamide core; aminoethyl groupPotentially different biological activity profile
N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamideDimethoxybenzamide; ethylamino substituentInvestigated for cholinesterase inhibition

This table illustrates how modifications to the benzamide core can lead to diverse biological activities and therapeutic potentials.

Properties

IUPAC Name

N-(2-aminoethyl)-3,4-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXBGRANGETSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.